molecular formula C11H11NO B6202733 1-(isoquinolin-8-yl)ethan-1-ol CAS No. 58794-07-3

1-(isoquinolin-8-yl)ethan-1-ol

Cat. No. B6202733
CAS RN: 58794-07-3
M. Wt: 173.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in a paper titled "Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives" . The paper reports a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in a paper titled "Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives" . The paper discusses a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, “(1S)-1-(isoquinolin-5-yl)ethan-1-ol” and “(1R)-1-(isoquinolin-5-yl)ethan-1-ol”, have been reported . .

Safety and Hazards

The safety information for similar compounds, “(1S)-1-(isoquinolin-5-yl)ethan-1-ol” and “(1R)-1-(isoquinolin-5-yl)ethan-1-ol”, includes hazard statements H302, H315, H319, and H335 . These statements indicate that the compounds may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “1-(isoquinolin-8-yl)ethan-1-ol” and similar compounds could involve exploring their potential applications in various fields. For instance, the paper “Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives” discusses the potential of these compounds in the development of chiral ligands and catalysts in asymmetric catalysis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(isoquinolin-8-yl)ethan-1-ol involves the conversion of isoquinoline to 8-isoquinolinaldehyde, followed by reduction to 8-isoquinolinol, and then reaction with ethylene oxide to yield the final product.", "Starting Materials": ["Isoquinoline", "Sodium borohydride", "Acetic acid", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water"], "Reaction": ["Step 1: Isoquinoline is reacted with acetic acid and sodium borohydride to yield 8-isoquinolinaldehyde.", "Step 2: 8-isoquinolinaldehyde is reduced using sodium borohydride in the presence of acetic acid to yield 8-isoquinolinol.", "Step 3: 8-isoquinolinol is reacted with ethylene oxide in the presence of sodium hydroxide to yield 1-(isoquinolin-8-yl)ethan-1-ol.", "Step 4: The product is purified by extraction with hydrochloric acid, followed by washing with sodium chloride and water."] }

CAS RN

58794-07-3

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

0

Origin of Product

United States

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